molecular formula C14H24N2 B3155274 N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline CAS No. 796886-32-3

N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline

Cat. No. B3155274
CAS RN: 796886-32-3
M. Wt: 220.35 g/mol
InChI Key: JRSVVSNIAAVGPJ-UHFFFAOYSA-N
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Description

“N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline” is a chemical compound . It is a biochemical used for proteomics research . The molecular formula of this compound is C12H20N2 and it has a molecular weight of 192.3 .

Scientific Research Applications

Subheading UV Spectral Behavior in Various Solvents

The ultraviolet (UV) spectra of derivatives of aniline, including N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline, have been studied extensively. Specifically, the UV spectra of aniline and its derivatives exhibit distinct behaviors in different solvents like n-hexane, 1,4-dioxan, ethanol, and water. The spectral characteristics are influenced by the solvent environment, showcasing the compound's versatile interactions in different mediums. This knowledge is crucial for applications in photochemistry and materials science where solvent interactions play a pivotal role (Cumper & Singleton, 1968).

Chemical Reactivity and Base Strength

Subheading Chemical Properties and pKa Variations

Research indicates that the chemical structure of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline impacts its basicity and reactivity. The introduction of N-alkyl and NN-dialkyl groups significantly alters the pKa of the anilinium ions. Such modifications in chemical structure and subsequent changes in basicity are vital for tailoring the compound for specific chemical reactions or applications in organic synthesis (Eastes, Aldridge, & Kamlet, 1969).

Catalysis and Selective Alkylation

Subheading Catalytic Role in Chemical Transformations

The compound plays a catalytic role in sequential transformations, particularly in the transesterification of cyclic carbonates and selective N-methylation of anilines. Such catalytic activities make it a valuable component in industrial chemistry for producing specific derivatives efficiently and selectively (Selva, Perosa, & Fabris, 2008).

Material Science and Polymerization

Subheading Contributions to Polymer Science

The compound's derivatives are involved in electropolymerization processes, contributing to the formation of electroactive or electroinactive polymer films. Understanding these polymerization processes is crucial for developing advanced materials with specific electrical properties (Oyama & Ohsaka, 1987).

properties

IUPAC Name

N,N-diethyl-4-[(propan-2-ylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4/h7-10,12,15H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVVSNIAAVGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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